molecular formula C26H18Cl2N2O4 B11555416 1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate

1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B11555416
M. Wt: 493.3 g/mol
InChI Key: PCCWJTXHQGVVPQ-WKULSOCRSA-N
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Description

1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C28H21Cl2N3O5 and a molecular weight of 550.403 g/mol This compound is known for its unique structure, which includes a naphthyl group, a hydrazono group, and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Hydrazono Intermediate: The reaction begins with the condensation of 4-methoxybenzoyl hydrazine with an appropriate aldehyde to form the hydrazono intermediate.

    Coupling with Naphthyl Derivative: The hydrazono intermediate is then coupled with a naphthyl derivative under specific conditions to form the desired product.

    Esterification: The final step involves esterification with 2,4-dichlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthyl and dichlorobenzoate moieties may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group allows for versatile chemical modifications, while the naphthyl and dichlorobenzoate moieties provide stability and potential biological activity.

Properties

Molecular Formula

C26H18Cl2N2O4

Molecular Weight

493.3 g/mol

IUPAC Name

[1-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H18Cl2N2O4/c1-33-19-10-6-17(7-11-19)25(31)30-29-15-22-20-5-3-2-4-16(20)8-13-24(22)34-26(32)21-12-9-18(27)14-23(21)28/h2-15H,1H3,(H,30,31)/b29-15+

InChI Key

PCCWJTXHQGVVPQ-WKULSOCRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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